4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid
Description
Its structure features a 4-chlorobenzoyl group attached to a hydrazinyl-oxobutanoic acid backbone (Fig. 1). Key physicochemical properties include:
- Molecular formula: C₁₇H₁₄ClN₃O₅
- Molecular weight: 390 g/mol (M+1 peak in LC-MS) .
- Melting point: 168°C .
- Spectral data: IR peaks at 1686 and 1644 cm⁻¹ (C=O stretching), 3297 cm⁻¹ (NH stretching), and 2965–3492 cm⁻¹ (OH stretching). NMR signals confirm aromatic protons (δ 7.27–8.00 ppm) and a carboxylic acid proton (δ 12.10 ppm) .
Biological activity: Compound 6c exhibits 72% sEH inhibitory activity at 1 nM, outperforming the reference inhibitor AUDA (a urea-based compound) in vitro . Docking studies reveal hydrogen bonding with Tyr383, Tyr466, and Asp335 in the sEH catalytic pocket, enhancing binding affinity .
Properties
IUPAC Name |
4-[2-(4-chlorobenzoyl)hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-8-3-1-7(2-4-8)11(18)14-13-9(15)5-6-10(16)17/h1-4H,5-6H2,(H,13,15)(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGSNTZTZKRBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid typically involves multiple steps, starting with the preparation of 4-chlorobenzoic acid hydrazide. This intermediate is then reacted with suitable reagents to introduce the hydrazinyl and butanoic acid functionalities. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes, ensuring high yield and purity of the final compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under mild conditions with the addition of a suitable solvent .
Scientific Research Applications
4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoicacid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorobenzoyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the hydrazinyl-oxobutanoic acid core but differ in substituents (Table 1):
Key structural insights :
- Para-substituted chlorobenzoyl (Compound 6c) maximizes electronic and steric compatibility with sEH’s hydrophobic pocket .
- Ortho-substituted analogues (e.g., 2-chlorobenzoyl in ) exhibit steric clashes, reducing binding efficiency.
- Methoxy groups (e.g., ) decrease electrophilicity, weakening enzyme interactions.
sEH Inhibition :
- Compound 6c achieves 72% inhibition at 1 nM , surpassing AUDA’s 50% inhibition at the same concentration .
- Dichloro derivatives (e.g., ) may show higher potency due to enhanced electron-withdrawing effects, but explicit data are unavailable.
- Methoxy-substituted analogues likely have lower activity due to reduced electrophilicity .
Docking Studies :
Compound 6c forms hydrogen bonds with Tyr383 (2.8 Å), Tyr466 (3.1 Å), and Asp335 (2.9 Å) in sEH’s catalytic site. Hydrophobic interactions with Phe497 and Leu408 further stabilize binding . In contrast, ortho-substituted derivatives (e.g., ) show misalignment with these residues.
Physicochemical Properties
Synthesis : Compound 6c is synthesized via condensation of 4-chlorobenzoyl hydrazide with succinic anhydride in toluene, yielding 75% after crystallization . Analogues with methoxy or dichloro groups follow similar protocols but require tailored starting materials .
Biological Activity
4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoic acid, also known by its CAS number 215121-50-9, is a chemical compound that has garnered attention for its potential biological activities. This compound features a hydrazine moiety and a chlorobenzoyl group, which contribute to its reactivity and interaction with biological systems.
Biological Activity
Research into the biological activity of 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoic acid has revealed several significant findings:
1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis, leading to cell lysis and death.
2. Antioxidant Properties
The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage related to various diseases, including cancer.
3. Enzyme Inhibition
Research indicates that 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoic acid can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit certain proteases, which may have implications in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Case Study 2: Antioxidant Activity
In another study, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoic acid | 25 |
| Ascorbic Acid | 20 |
The biological activities of 4-(2-(4-Chlorobenzoyl)hydrazinyl)-4-oxobutanoic acid are attributed to its ability to interact with biomolecules through hydrogen bonding and hydrophobic interactions. The hydrazine group is particularly reactive, allowing for the formation of stable complexes with metal ions, which can modulate enzyme activity and influence cellular signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
